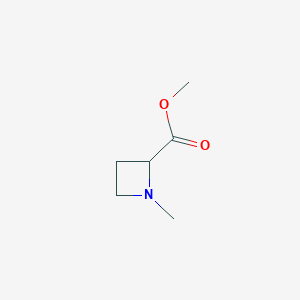

Methyl 1-methylazetidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

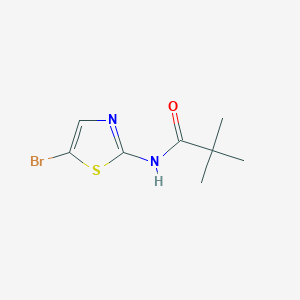

Methyl 1-methylazetidine-2-carboxylate is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines and their derivatives are of significant interest in medicinal chemistry due to their biological activity and their use as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, the preparation of 1,2-oxazetidines is accomplished via a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide . Another approach involves the bromofluorination of amines, followed by reduction, ring closure, and protective group removal to yield fluorinated azetidine derivatives . Additionally, (S)-2-methylazetidine can be synthesized through cyclization of a 1,3-bis-triflate or by chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates involves amination, bromination, and cyclization of acrylates .

Molecular Structure Analysis

Azetidine derivatives exhibit a range of molecular structures, often modified by substituents on the nitrogen atom or the carbon atoms of the ring. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of a dibromo carbonyl ester with benzylamine, followed by hydrolysis and hydrogenation . The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and chemical properties.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions, which are essential for their transformation into useful synthetic intermediates or final products. For example, the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate involves a ring closure to a vinyl-substituted azetidine . The reactivity of azetidine derivatives can be manipulated by the choice of protecting groups and reaction conditions, allowing for the selective formation of desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications in synthesis and drug design. The introduction of functional groups, such as fluorine or hydroxyl groups, can enhance the compound's reactivity and alter its physical properties . For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially improving its pharmacokinetic properties .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Synthesis of beta-Amino Esters

Research has developed short and efficient approaches to synthesize N-protected alkyl 3-aminoazetidine-2-carboxylic esters, showcasing a method that involves the reduction of anti-beta,gamma-aziridino-alpha-(N-diphenylmethylidene)amino esters followed by the regioselective intramolecular ring opening of the beta,gamma-aziridine ring. This process yields trans-azetidines, a new class of conformationally restricted beta-amino esters, highlighting the compound's utility in constructing biologically relevant molecules (Kiss et al., 2007).

Catalysis and Biotransformations

Efficient Biotransformations

A study demonstrated the catalyzed biotransformations of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis, leading to enantioselective production of azetidine-2-carboxylic acids and their amide derivatives. This process is significant for the synthesis of alpha,gamma-diamino, alpha-phenoxy-gamma-amino, and alpha-cyano-gamma-amino carboxamides, showcasing the compound's potential in creating complex amino acid derivatives with high enantiomeric excess (Leng et al., 2009).

properties

IUPAC Name |

methyl 1-methylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTIFDXJYCRQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methylazetidine-2-carboxylate | |

CAS RN |

33667-53-7 |

Source

|

| Record name | methyl 1-methylazetidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)